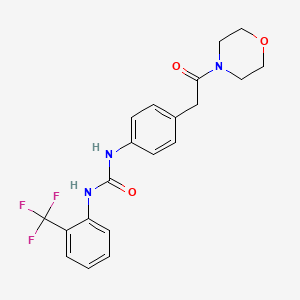

1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic urea derivative characterized by a morpholino-oxoethyl substituent on the para-position of one phenyl ring and a 2-(trifluoromethyl)phenyl group on the adjacent urea nitrogen. Urea derivatives are widely studied for their pharmacological properties, including kinase inhibition and anticancer activity .

Properties

IUPAC Name |

1-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O3/c21-20(22,23)16-3-1-2-4-17(16)25-19(28)24-15-7-5-14(6-8-15)13-18(27)26-9-11-29-12-10-26/h1-8H,9-13H2,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXMVOMMEFPBIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a member of the diaryl urea class, which has garnered attention in medicinal chemistry due to its potential anticancer properties. This article delves into the biological activity of this compound, focusing on its antiproliferative effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 509.5 g/mol. The structural representation includes a morpholino group and a trifluoromethyl phenyl ring, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H22F3N3O5 |

| Molecular Weight | 509.5 g/mol |

| CAS Number | 878059-71-3 |

Antiproliferative Effects

Recent studies have demonstrated that compounds in the diaryl urea category exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related study reported that several derivatives showed IC50 values in the low micromolar range against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines. The target compound's biological activity was assessed using the MTT assay, which measures cell viability.

Key Findings:

- The compound exhibited an IC50 value of approximately 2.39 ± 0.10 μM against A549 cells and 3.90 ± 0.33 μM against HCT-116 cells, comparable to the reference drug sorafenib (IC50 = 2.12 ± 0.18 μM for A549) .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the phenyl rings significantly influenced biological activity. For example, the introduction of electronegative groups such as trifluoromethyl enhanced potency against cancer cell lines. The presence of hydrogen bond donors in the urea structure also contributed positively to binding affinity with target proteins involved in cancer proliferation.

Case Studies

- Anticancer Activity : A study highlighted that derivatives of diaryl urea, including the target compound, showed potential as BRAF inhibitors, important for targeting specific pathways in cancer treatment .

- Cytotoxicity Assessment : In vitro cytotoxicity tests on HepG2 liver cancer cells indicated varying levels of activity among related compounds, with some demonstrating low cytotoxicity at higher concentrations (IC20 > 40 µM) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its morpholino-oxoethyl and 2-(trifluoromethyl)phenyl groups. Below is a comparison with key analogues:

Q & A

Q. What are the established synthetic routes for preparing 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea?

A common approach involves coupling aromatic amines with isocyanates. For example, a two-step procedure may be employed:

- Step 1 : Synthesis of the morpholino-containing intermediate via nucleophilic substitution or amidation.

- Step 2 : Reaction of the intermediate with 2-(trifluoromethyl)phenyl isocyanate under anhydrous conditions (e.g., in dichloromethane or acetonitrile) at reflux (~65°C) for 1–2 hours .

- Validation : Monitor reaction progress via TLC or LC-MS, and purify using column chromatography or recrystallization.

Q. How is the compound structurally characterized in academic studies?

- X-ray crystallography : Use SHELXL for refinement of single-crystal data to determine bond lengths, angles, and intermolecular interactions. For urea derivatives, hydrogen-bonding patterns between the urea moiety and adjacent groups are critical .

- Spectroscopy : H/C NMR to confirm proton environments (e.g., trifluoromethyl singlet at ~δ 120 ppm in F NMR) and FT-IR for urea C=O stretching (~1640–1680 cm).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Q. What biological activities are reported for structurally related urea derivatives?

- STAT3 inhibition : Analogues like STAT3-IN-7 (1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea) show potent STAT3 phosphorylation inhibition via SHP-1 activation .

- Antiproliferative effects : Urea derivatives with trifluoromethyl groups exhibit activity against cancer cell lines (e.g., Sorafenib analogues targeting kinases) .

- Methodological note : Screen activity using Western blotting (for STAT3) or MTT assays (for cytotoxicity).

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action for this compound?

- Target identification : Employ affinity chromatography or pull-down assays with biotinylated probes.

- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Pathway analysis : CRISPR-Cas9 knockout models or RNA-seq to assess downstream gene expression changes .

- Structural insights : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in active sites, guided by crystallographic data .

Q. How can contradictory data on biological activity across studies be resolved?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- SAR analysis : Compare substituent effects (e.g., morpholino vs. piperidine) on potency. For example, replacing the morpholino group with a smaller amine may reduce steric hindrance but alter solubility .

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or trends.

Q. What computational strategies are used to optimize the compound’s pharmacokinetics?

- Solubility enhancement : Introduce polar groups (e.g., hydroxyl, carboxyl) while maintaining lipophilic trifluoromethyl/morpholino balance.

- Bioavailability prediction : Use SwissADME to compute logP, topological polar surface area (TPSA), and P-glycoprotein substrate likelihood.

- Metabolic stability : Simulate cytochrome P450 interactions with Schrödinger’s ADMET Predictor .

Q. What challenges arise in crystallographic refinement for this compound?

- Disorder handling : The trifluoromethyl group may exhibit rotational disorder; use SHELXL’s PART instruction to model split positions .

- Twinned data : For poorly diffracting crystals, apply twin refinement (e.g., BASF parameter in SHELXL) .

- Validation : Check R-factors and electron density maps (e.g., Fo-Fc maps) for unresolved peaks.

Q. How can researchers balance solubility and target affinity during optimization?

- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve solubility while retaining active parent compound.

- Co-crystallization : Co-formulate with cyclodextrins or surfactants for in vivo studies .

- Hybrid analogs : Merge morpholino-urea scaffolds with solubilizing moieties (e.g., polyethylene glycol) from related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.